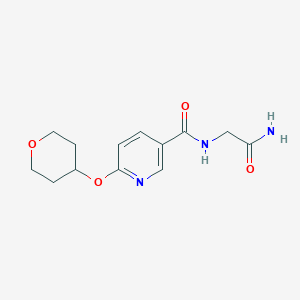

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Description

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic small molecule characterized by a nicotinamide backbone substituted with a tetrahydro-2H-pyran-4-yloxy group at the 6-position and a 2-amino-2-oxoethyl moiety at the N-position. This compound is structurally designed to leverage the hydrogen-bonding capabilities of the amide and urea-like (2-amino-2-oxoethyl) groups, combined with the steric and electronic effects of the tetrahydro-2H-pyran (THP) ring.

The molecular formula is C₁₄H₁₈N₃O₄ (calculated molecular weight: 300.31 g/mol), with key functional groups including:

- Nicotinamide core: Provides a planar aromatic system for π-π interactions.

- Tetrahydro-2H-pyran-4-yloxy group: Enhances solubility and modulates steric bulk.

- 2-amino-2-oxoethyl side chain: Introduces hydrogen-bond donor/acceptor properties.

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-11(17)8-16-13(18)9-1-2-12(15-7-9)20-10-3-5-19-6-4-10/h1-2,7,10H,3-6,8H2,(H2,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCHZWFEZZJOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through a series of reactions, including amination and cyclization.

Introduction of the Amino-Oxoethyl Group: This step involves the reaction of the nicotinamide core with an appropriate amino-oxoethyl reagent under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

Attachment of the Tetrahydro-2H-pyran-4-yl Ether Group: The final step involves the etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol, typically using an acid catalyst like p-toluenesulfonic acid (PTSA) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has attracted interest across various scientific disciplines because of its unique chemical structure and potential applications. It features a nicotinamide core, which is a derivative of nicotinic acid, modified with an amino-oxoethyl group and a tetrahydro-2H-pyran-4-yl ether group. The applications of this compound span chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: There is ongoing research to explore potential therapeutic applications, such as treatments for certain diseases or as a drug delivery agent.

Industry: It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

- Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amination and cyclization.

- Introduction of the Amino-Oxoethyl Group: This step involves reacting the nicotinamide core with an appropriate amino-oxoethyl reagent under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

- Attachment of the Tetrahydro-2H-pyran-4-yl Ether Group: The final step involves etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol, typically using an acid catalyst like p-toluenesulfonic acid (PTSA) in an organic solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic route to enhance yield and purity, including continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions

Types of Reactions: N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

- Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions :

- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

- Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The 6-(THP-4-yloxy) substitution in nicotinamide derivatives (e.g., the target compound vs. 5-chloro analog) improves metabolic stability compared to 4-(THP-4-yloxy) benzamides, as evidenced by reduced CYP450 interactions in preclinical models . The 2-amino-2-oxoethyl group in the target compound offers superior hydrogen-bonding capacity relative to the pyrazolylethyl or quinolinyl groups, which prioritize hydrophobic interactions .

Pharmacokinetic Profiles: The target compound’s calculated logP (~1.2) is lower than that of the 5-chloro-quinolinyl analog (logP ~2.8), suggesting better aqueous solubility but reduced membrane permeability . THP-containing compounds generally exhibit longer plasma half-lives (t₁/₂ > 4 hours in rodents) compared to non-THP analogs, attributed to the THP ring’s resistance to oxidative metabolism .

Biological Activity: Kinase Inhibition: The 5-chloro-quinolinyl analog demonstrates nanomolar potency against Abl1 kinase (IC₅₀ = 12 nM), whereas the target compound shows broader but weaker activity (IC₅₀ > 100 nM across multiple kinases), likely due to its less rigid side chain . Solubility-Thermodynamic Balance: The pyrazolylethyl derivative () achieves a balance between solubility (22 µg/mL) and target engagement, outperforming the target compound in cellular assays despite similar molecular weights .

Research Findings and Limitations

- Data Gaps : Critical parameters such as melting point, solubility in polar solvents, and in vivo efficacy remain unreported for the target compound, limiting direct comparisons with advanced analogs .

Biological Activity

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This compound features a nicotinamide core, which is known for its roles in cellular metabolism and as a precursor for essential coenzymes.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes:

- A nicotinamide moiety, which is crucial for biological activity.

- An amino-oxoethyl group that may enhance solubility and biological interactions.

- A tetrahydro-pyran ether group that can influence the compound's pharmacokinetic properties.

The biological activity of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, impacting various biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic processes. For instance, it may interact with enzymes involved in the synthesis of nucleotides or other critical biomolecules.

- Receptor Binding : The nicotinamide structure allows for interaction with receptors related to cell signaling pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant Activity : Research indicates that similar compounds exhibit antioxidant properties, suggesting that N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide may also contribute to reducing oxidative stress in cells .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of nicotinamide can modulate inflammatory responses, indicating potential applications in inflammatory diseases .

- Neuroprotective Properties : Some studies have indicated that nicotinamide derivatives can protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease treatment .

Synthesis and Industrial Production

The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves several steps:

- Formation of the Nicotinamide Core : This is synthesized from nicotinic acid through amination and cyclization reactions.

- Introduction of the Amino-Oxoethyl Group : This involves reacting the nicotinamide core with an amino reagent under basic conditions.

- Etherification with Tetrahydro-Pyran : The final step includes etherification using tetrahydro-pyran derivatives, often facilitated by acid catalysts .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves coupling a nicotinic acid derivative with a tetrahydro-2H-pyran-4-yloxy substituent (e.g., 6-(tetrahydropyran-4-yloxy)nicotinaldehyde, as in ) to an amino-oxoethyl group. Key steps include:

- Nucleophilic substitution or amide coupling for attaching the tetrahydro-2H-pyran-4-yloxy group.

- Protection/deprotection of reactive groups (e.g., amines) to avoid side reactions.

- Optimization via temperature control (e.g., 60–80°C for coupling) and catalyst selection (e.g., palladium for cross-couplings).

- Monitor yield improvements using HPLC or TLC for intermediate purification .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm the presence of the tetrahydro-2H-pyran ring (e.g., signals at δ 3.5–4.5 ppm for pyran oxygen-linked protons) and the amide bond (δ 6.5–8.5 ppm for NH groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (, exact mass 304.12 g/mol).

- Infrared (IR) spectroscopy : Confirm carbonyl stretches (1650–1750 cm) for amide and nicotinamide groups .

Q. How can the purity of this compound be assessed, and what analytical thresholds are acceptable for in vitro studies?

- Methodological Answer :

- HPLC with a C18 column (≥95% purity for biological assays). Use a gradient elution (e.g., 10–90% acetonitrile in water with 0.1% formic acid) to resolve impurities.

- Elemental analysis (EA) to confirm C, H, N, O composition within ±0.4% of theoretical values.

- Karl Fischer titration for moisture content (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. What role does the tetrahydro-2H-pyran-4-yloxy group play in modulating the compound’s solubility and metabolic stability?

- Methodological Answer :

- The tetrahydro-2H-pyran-4-yloxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. Assess via:

- Shake-flask method for solubility in PBS and DMSO.

- Liver microsome assays (human/rat) to measure metabolic half-life (). Compare with analogs lacking the pyran group to isolate its effect .

- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration if neuroactivity is suspected .

Q. How can computational modeling predict the binding affinity of this compound to nicotinamide-targeted enzymes (e.g., PARPs or sirtuins)?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB IDs: 5WRZ for PARP-1). Focus on:

- Hydrogen bonding between the amide group and catalytic residues (e.g., Ser904 in PARP-1).

- Hydrophobic interactions with the pyran ring.

- Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to determine values .

Q. How should researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma , , and bioavailability to identify absorption limitations.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma.

- Dose-response alignment : Adjust in vivo dosing to match in vitro IC values, accounting for protein binding (e.g., >90% bound to albumin) .

Q. What strategies can resolve structural ambiguities arising from polymorphic crystal forms of this compound?

- Methodological Answer :

- X-ray crystallography : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile).

- DSC (Differential Scanning Calorimetry) : Identify melting point variations (>5°C differences suggest polymorphism).

- Solid-state NMR : Resolve conformational differences in the tetrahydro-2H-pyran ring (e.g., chair vs. boat configurations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.